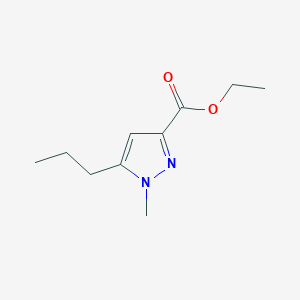

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

概要

説明

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16N2O2 . It is an intermediate in the synthesis of pyrazoles and diazoacetates which act as antioxidants inhibitors with varying levels of pharmaceutical activity . It is also used as an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure is not provided in the searched resources.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 196.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.科学的研究の応用

Synthesis and Structural Analysis

- Cyclocondensation Reactions : Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is involved in cyclocondensation reactions with 1,3-dicarbonyl compounds, leading to the synthesis of various pyrazole derivatives (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

- Single Crystal X-ray Diffraction Studies : This compound has been studied using single crystal X-ray diffraction, providing insights into its molecular structure and properties (Viveka et al., 2016).

Biological Activities and Applications

- Plant Growth Regulation and Fungicidal Activities : Some derivatives have shown potential in fungicidal applications and plant growth regulation, indicating their use in agricultural sciences (Minga, 2005).

- Inhibition of Lung Cancer Cells : Ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives have demonstrated the ability to suppress the growth of lung cancer cells (Shen et al., 2012).

Chemical Properties and Synthesis

- High Regioselectivity in Synthesis : The compound has been used in highly regioselective acylation and alkylation reactions, essential for the synthesis of specific organic compounds (Wen et al., 2005).

- Condensation Reactions for Heterocyclic Synthesis : this compound is used in condensation reactions for the synthesis of N-fused heterocyclic compounds (Ghaedi et al., 2015).

Corrosion Inhibition

- Use in Corrosion Inhibition : Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, particularly for steel in industrial settings (Herrag et al., 2007).

Crystallography and Structural Studies

- Crystal Structure Determination : The crystal structure of various derivatives has been extensively studied, providing detailed information about their molecular and crystallographic properties (Zhao & Wang, 2023).

Safety and Hazards

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is classified as harmful and comes with a warning signal . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

作用機序

Target of Action

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is an intermediate for the synthesis of Sildenafil , a well-known phosphodiesterase V inhibitor . Therefore, its primary target is likely to be the phosphodiesterase V enzyme.

Pharmacokinetics

As a small molecule with a molecular weight of 19625 , it is reasonable to expect that it would have good absorption and distribution characteristics. The compound’s metabolism and excretion would likely depend on its specific chemical structure and the metabolic pathways present in the body.

生化学分析

Biochemical Properties

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain phosphodiesterases, which are enzymes that break down cyclic nucleotides like cAMP and cGMP . By inhibiting these enzymes, this compound can increase the levels of these cyclic nucleotides, thereby affecting various signaling pathways within the cell .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by increasing the levels of cAMP and cGMP, this compound can activate protein kinase A (PKA) and protein kinase G (PKG), respectively . These kinases play crucial roles in regulating cellular processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active site of phosphodiesterases, inhibiting their activity and preventing the breakdown of cyclic nucleotides . This leads to an accumulation of cAMP and cGMP, which in turn activates PKA and PKG. These kinases then phosphorylate various target proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modulate signaling pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect.

特性

IUPAC Name |

ethyl 1-methyl-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHDNJKZWSJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473108 | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-69-3 | |

| Record name | Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247583-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-propyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)